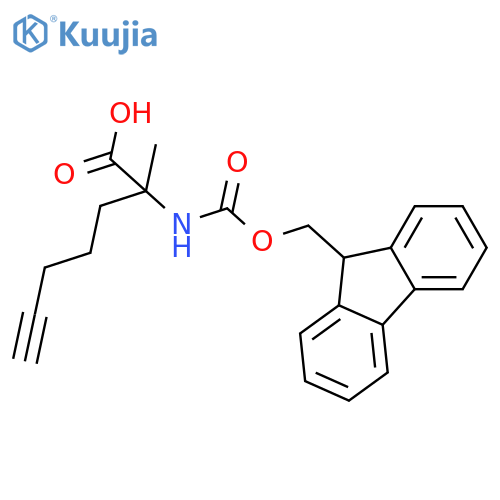Cas no 1050501-65-9 (Fmoc-a-Me-Gly(Pentynyl)-OH)

Fmoc-a-Me-Gly(Pentynyl)-OH structure
商品名:Fmoc-a-Me-Gly(Pentynyl)-OH
Fmoc-a-Me-Gly(Pentynyl)-OH 化学的及び物理的性質
名前と識別子
-
- (S)-N-Fmoc-α-(4-Pentynyl)alanine
- FMoc-α-Me-Gly(Pentynyl)-OH
- Fmoc-alpha-Me-D-Ala(Pentynyl)-OH
- (9H-Fluoren-9-yl)MethOxy]Carbonyl Alpha-Methyl-Gly(Pentynyl)-OH
- 6-Heptynoic acid, 2-[[(9H-fluoren-9- ylmethoxy)carbonyl]amino]-2-methyl-, (2S)-
- LT0123
- DS-018152
- Fmoc-(Me)Gly(Pentynyl)-OH
- 6-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2S)-
- F84149
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid
- N-alpha-(9-Fluorenylmethoxycarbonyl)-alpha-methyl-L-alpha-(4-pentynyl)glycine
- Fmoc-beta-Me-Gly(pentynyl)-OH
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ynoic acid
- MFCD21363167
- A-Me-Gly(Pentynyl)-OH
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-pentynyl-L-alanine
- SCHEMBL3434017
- CS-0439167
- 1050501-65-9
- Fmoc-
- Fmoc-a-Me-Gly(Pentynyl)-OH
-
- インチ: InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1
- InChIKey: QONJHVBQOKCHNX-QHCPKHFHSA-N
- ほほえんだ: CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
計算された属性
- せいみつぶんしりょう: 377.16270821g/mol
- どういたいしつりょう: 377.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),
Fmoc-a-Me-Gly(Pentynyl)-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1055863-1g |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ynoic acid |
1050501-65-9 | 95% | 1g |
$1300 | 2024-07-24 | |
| TRC | F255925-50mg |
Fmoc-a-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 50mg |
$ 335.00 | 2022-06-05 | ||
| Aaron | AR008ZY5-1g |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 1g |
$987.00 | 2025-03-08 | |
| 1PlusChem | 1P008ZPT-100mg |
FMoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 97% | 100mg |
$401.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509834-100mg |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 100mg |
¥2329.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509834-250mg |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 250mg |
¥3615.00 | 2024-08-09 | |
| TRC | F255925-25mg |
Fmoc-a-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 25mg |
$ 205.00 | 2022-06-05 | ||
| TRC | F255925-100mg |
Fmoc-a-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 100mg |
$ 540.00 | 2022-06-05 | ||
| Aaron | AR008ZY5-100mg |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 100mg |
$224.00 | 2025-02-13 | |
| A2B Chem LLC | AE18737-1g |
FMoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 97% | 1g |
$777.00 | 2024-01-05 |
Fmoc-a-Me-Gly(Pentynyl)-OH 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
1050501-65-9 (Fmoc-a-Me-Gly(Pentynyl)-OH) 関連製品
- 71989-23-6(Fmoc-Ile-OH)
- 105047-45-8(Fmoc-lys-OH)
- 77284-32-3(Fmoc-L-norleucine)
- 103478-62-2(Fmoc-N-Me-Leu-OH)
- 103478-63-3(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine)
- 84624-17-9(Fmoc-D-Val-OH)
- 68858-20-8(Fmoc-L-Val-OH)
- 71989-20-3(Fmoc-L-glutamine)
- 35661-60-0(Fmoc-L-Leu-OH)
- 112883-41-7(Fmoc-D-Nle-OH)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
